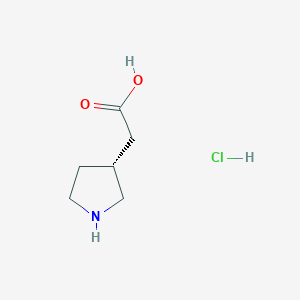

(R)-Pyrrolidine-3-acetic acid HCl

Descripción general

Descripción

®-Pyrrolidine-3-acetic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidine-3-acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the acetic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between a suitable amine and a diester can lead to the formation of the pyrrolidine ring, which is then functionalized to introduce the acetic acid group.

Industrial Production Methods

Industrial production of ®-Pyrrolidine-3-acetic acid hydrochloride often employs large-scale synthesis techniques that ensure high yield and purity. This may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. The final product is typically purified through crystallization or chromatography to obtain the desired hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

®-Pyrrolidine-3-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups into the pyrrolidine ring.

Aplicaciones Científicas De Investigación

®-Pyrrolidine-3-acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of neurotransmitter systems.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-Pyrrolidine-3-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate the activity of these targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group at the 2-position.

Pyrrolidine-2,5-dione:

Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

®-Pyrrolidine-3-acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

(R)-Pyrrolidine-3-acetic acid hydrochloride (also known as (R)-PAA HCl) is a compound that has garnered attention in various biological and medicinal research contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

(R)-Pyrrolidine-3-acetic acid is a chiral molecule that belongs to the class of pyrrolidine derivatives. Its biological activity is largely attributed to its ability to interact with various molecular targets, particularly in the central nervous system. It acts as a substrate for enzymes involved in neurotransmitter transport and metabolism, notably affecting the gamma-aminobutyric acid (GABA) transport system .

The compound's mechanism of action includes:

- Inhibition of GABA Transporters : Research has shown that derivatives of pyrrolidine-3-acetic acid can act as potent inhibitors of murine GABA transporter subtype 1 (mGAT1), which is crucial for regulating GABA levels in the brain .

- Modulation of Neurotransmitter Levels : By inhibiting GABA transporters, (R)-PAA HCl can lead to increased GABA availability in synaptic clefts, potentially enhancing inhibitory neurotransmission .

1. Neurological Disorders

(R)-Pyrrolidine-3-acetic acid has been explored for its potential use in treating various neurological disorders. Its action on GABA transporters suggests efficacy in conditions characterized by reduced GABAergic activity, such as epilepsy and anxiety disorders .

Case Study : A study involving the synthesis of oxime libraries derived from pyrrolidine-3-acetic acid demonstrated significant inhibitory effects on mGAT1, indicating potential for developing new treatments for anxiety and seizure disorders .

2. Anticancer Activity

Recent investigations have highlighted the anticancer properties of pyrrolidine derivatives. For instance, certain compounds based on the pyrrolidine scaffold have shown promising results against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies indicate that structural modifications can enhance cytotoxicity and selectivity towards cancer cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 37e | MCF-7 | 10 | Induction of apoptosis |

| 37f | HeLa | 15 | Inhibition of cell proliferation |

Structure-Activity Relationship (SAR)

The biological activity of (R)-Pyrrolidine-3-acetic acid and its derivatives is heavily influenced by their structural characteristics. The presence of specific functional groups can enhance or diminish their interaction with biological targets.

Key Findings :

- Chirality : The (R) configuration has been associated with higher potency compared to its (S) counterpart in certain biological assays .

- Functionalization : Modifications such as hydroxyl or methoxy groups can significantly alter the pharmacokinetic properties and biological efficacy of these compounds .

Propiedades

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQVQGTZQCUQF-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924174 | |

| Record name | (Pyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122442-01-7 | |

| Record name | (Pyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.